(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 224044-68-2
VCID: VC21121819
InChI: InChI=1S/C25H27NO15/c1-12(27)36-11-19-22(37-13(2)28)23(38-14(3)29)24(39-15(4)30)25(41-19)40-18-8-6-7-16(21(18)26(33)34)17(31)9-10-20(32)35-5/h6-10,19,22-25H,11H2,1-5H3/b10-9+/t19-,22-,23+,24-,25-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC(=C2[N+](=O)[O-])C(=O)C=CC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C25H27NO15
Molecular Weight: 581.5 g/mol

(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester

CAS No.: 224044-68-2

Cat. No.: VC21121819

Molecular Formula: C25H27NO15

Molecular Weight: 581.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester - 224044-68-2

Specification

CAS No. 224044-68-2
Molecular Formula C25H27NO15
Molecular Weight 581.5 g/mol
IUPAC Name methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate
Standard InChI InChI=1S/C25H27NO15/c1-12(27)36-11-19-22(37-13(2)28)23(38-14(3)29)24(39-15(4)30)25(41-19)40-18-8-6-7-16(21(18)26(33)34)17(31)9-10-20(32)35-5/h6-10,19,22-25H,11H2,1-5H3/b10-9+/t19-,22-,23+,24-,25-/m1/s1
Standard InChI Key GZEJVMGQFOJCDQ-WHIUSNHVSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2[N+](=O)[O-])C(=O)/C=C/C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC(=C2[N+](=O)[O-])C(=O)C=CC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC(=C2[N+](=O)[O-])C(=O)C=CC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

The compound (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester is a complex organic molecule with a specific stereochemistry, indicated by the "(2E)" notation, which refers to the double bond configuration. This compound is used in the preparation of human UV filters, highlighting its potential applications in dermatological and cosmetic products .

Synthesis

The synthesis of this compound typically involves the condensation of a nitrophenol derivative with a tetra-O-acetylated glucopyranosyl donor, followed by coupling with a butenoic acid derivative. The specific conditions and catalysts used can vary depending on the desired yield and purity.

Crystallographic Studies

While specific crystallographic data for this compound are not available, related compounds like p-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside have been studied. These studies reveal that such molecules often adopt a chair conformation with equatorial substituents, which can influence their chemical stability and reactivity .

Availability and Suppliers

This compound is available from several chemical suppliers, including Glentham and Pharmaffiliates, under different product codes such as GC5059 and PA 27 06269 . It is marketed for research purposes and can be obtained in varying quantities.

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